Ethyl dodecanoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl Laurate is primarily known for its antimicrobial activity . It is a cationic surfactant that displays excellent antimicrobial activity against a broad range of microorganisms . It has been approved as generally recognized as safe (GRAS) for widespread application in certain foods .
Mode of Action
The mode of action of Ethyl Laurate is primarily related to its antimicrobial properties. As a cationic surfactant, it interacts with the cell membranes of microorganisms, causing disturbance in membrane potential and structural changes, leading to loss of cell viability .
Biochemical Pathways
It is known that its antimicrobial action disrupts the normal functioning of microbial cells, affecting their growth and survival .
Pharmacokinetics
It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Result of Action
The primary result of Ethyl Laurate’s action is its antimicrobial effect. By disrupting the cell membranes of microorganisms, it inhibits their growth and survival, thereby acting as an effective antimicrobial agent .
Action Environment
The action of Ethyl Laurate can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the presence of other substances in the environment. More research is needed to fully understand these influences .
Biochemical Analysis
Biochemical Properties
Ethyl laurate plays a significant role in biochemical reactions, particularly in the synthesis of fatty acid ethyl esters. It is synthesized through the enzymatic action of lipases, such as Candida antarctica lipase B, which catalyzes the esterification of lauric acid with ethanol . The interaction between ethyl laurate and lipases is crucial for its production, and the enzyme’s activity is influenced by factors such as temperature, pH, and substrate concentration . Additionally, ethyl laurate can interact with other biomolecules, including proteins and cell membranes, due to its lipophilic nature .
Cellular Effects
Ethyl laurate has various effects on different types of cells and cellular processes. It can influence cell function by altering cell membrane fluidity and permeability, which can impact cell signaling pathways and gene expression . In particular, ethyl laurate has been shown to increase the permeability of intestinal epithelial cells by modulating tight junction proteins, such as claudin-5 . This alteration in cell permeability can affect nutrient absorption and drug delivery across the intestinal barrier . Furthermore, ethyl laurate can impact cellular metabolism by serving as a substrate for β-oxidation, leading to the production of energy in the form of ATP .
Molecular Mechanism
The molecular mechanism of ethyl laurate involves its interaction with various biomolecules and enzymes. Ethyl laurate can bind to lipases, facilitating the esterification process and the production of fatty acid ethyl esters . Additionally, ethyl laurate can modulate the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for β-oxidation . This interaction can lead to changes in gene expression related to lipid metabolism and energy production . Ethyl laurate’s lipophilic nature also allows it to integrate into cell membranes, affecting membrane fluidity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl laurate can change over time due to its stability and degradation. Ethyl laurate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of lauric acid and ethanol . Long-term exposure to ethyl laurate can result in changes in cellular function, such as alterations in membrane permeability and enzyme activity . In in vitro studies, ethyl laurate has been shown to maintain its activity over extended periods, although its effectiveness may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of ethyl laurate can vary with different dosages in animal models. At low doses, ethyl laurate is generally well-tolerated and can enhance nutrient absorption and drug delivery . At high doses, ethyl laurate may exhibit toxic effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the beneficial effects of ethyl laurate are maximized at specific dosages, beyond which adverse effects become more prominent . These dosage-dependent effects highlight the importance of optimizing the concentration of ethyl laurate for therapeutic applications.
Metabolic Pathways
Ethyl laurate is involved in several metabolic pathways, primarily related to lipid metabolism. It can be hydrolyzed by esterases to produce lauric acid and ethanol, which can then enter various metabolic pathways . Lauric acid can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production . Ethyl laurate can also interact with enzymes such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Ethyl laurate is transported and distributed within cells and tissues through various mechanisms. Due to its lipophilic nature, ethyl laurate can easily diffuse across cell membranes and accumulate in lipid-rich compartments . It can also interact with transport proteins, such as fatty acid-binding proteins, which facilitate its transport within the cell . The distribution of ethyl laurate within tissues is influenced by factors such as lipid content and blood flow . In the bloodstream, ethyl laurate can be transported bound to lipoproteins, which aid in its distribution to various tissues .
Subcellular Localization
The subcellular localization of ethyl laurate is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Ethyl laurate can also be found in cell membranes, where it influences membrane fluidity and function . The localization of ethyl laurate within specific cellular compartments can affect its activity and function, as well as its interactions with other biomolecules . Post-translational modifications, such as acylation, can also influence the targeting and localization of ethyl laurate within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauric Acid Ethyl Ester is typically synthesized through the esterification of lauric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid. The reaction conditions often involve heating the mixture to around 70-80°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Lauric Acid Ethyl Ester involves similar esterification processes but on a larger scale. The reaction is carried out in reactors where lauric acid and ethanol are continuously fed, and the ester is continuously removed to drive the reaction to completion. Catalysts like Amberlyst 15 are used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Lauric Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into lauric acid and ethanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as catalysts.
Transesterification: Involves other alcohols and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Lauric acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Lauric Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its antimicrobial properties and its effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Comparison with Similar Compounds
Lauric Acid Ethyl Ester is similar to other fatty acid esters such as:
Methyl Laurate: An ester of lauric acid and methanol.
Ethyl Palmitate: An ester of palmitic acid and ethanol.
Ethyl Oleate: An ester of oleic acid and ethanol.
Uniqueness: Lauric Acid Ethyl Ester is unique due to its specific chain length (12 carbon atoms) and its mild odor, making it particularly suitable for use in cosmetics and personal care products. Its antimicrobial properties also make it valuable in food preservation and medical applications .
Properties
IUPAC Name |
ethyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXKVMNBHPAILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047044 | |
Record name | Ethyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid with a fruity, floral odour | |
Record name | Ethyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl dodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
269.00 to 271.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol) | |
Record name | Ethyl dodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858-0.863 | |
Record name | Ethyl dodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-33-2 | |
Record name | Ethyl dodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dodecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83467 | |
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Record name | Ethyl dodecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8912 | |
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Record name | Dodecanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F389D4MD5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-10 °C | |
Record name | Ethyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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